molecular formula C18H26ClN3O5 B12739830 Naronapride metabolite M1 CAS No. 1346751-90-3

Naronapride metabolite M1

Cat. No.: B12739830
CAS No.: 1346751-90-3
M. Wt: 399.9 g/mol
InChI Key: YJSHQGHIZXDNHW-ZBFHGGJFSA-N
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Description

Naronapride metabolite M1 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic processes that naronapride undergoes in the human body .

Preparation Methods

The preparation of naronapride metabolite M1 involves the metabolic conversion of naronapride. Naronapride undergoes rapid hydrolysis to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with the stoichiometric loss of quinuclidinol . This process is facilitated by enzymes in the liver and other tissues.

Chemical Reactions Analysis

Naronapride metabolite M1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the metabolite .

Mechanism of Action

The mechanism of action of naronapride metabolite M1 involves its interaction with serotonin 5-HT4 receptors. By binding to these receptors, the metabolite enhances gastrointestinal motility. The molecular targets involved include the serotonin receptors and the pathways associated with gastrointestinal motility .

Properties

CAS No.

1346751-90-3

Molecular Formula

C18H26ClN3O5

Molecular Weight

399.9 g/mol

IUPAC Name

4-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]butanoic acid

InChI

InChI=1S/C18H26ClN3O5/c1-26-15-9-13(20)12(19)8-11(15)18(25)21-14-5-7-22(10-16(14)27-2)6-3-4-17(23)24/h8-9,14,16H,3-7,10,20H2,1-2H3,(H,21,25)(H,23,24)/t14-,16+/m1/s1

InChI Key

YJSHQGHIZXDNHW-ZBFHGGJFSA-N

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O

Origin of Product

United States

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